2-Fluoro-4,6-diiodoaniline
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Overview
Description
2-Fluoro-4,6-diiodoaniline is an organic compound with the molecular formula C6H4FI2N It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted by a fluorine atom and two iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-diiodoaniline typically involves the iodination of 2-fluoroaniline. One common method is the reaction of 2-fluoroaniline with iodine and a suitable oxidizing agent, such as potassium dichloroiodate, in the presence of dilute hydrochloric acid. This reaction selectively introduces iodine atoms at the 4 and 6 positions of the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-diiodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-fluoro-4,6-dimethoxyaniline.
Scientific Research Applications
2-Fluoro-4,6-diiodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-diiodoaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A simpler derivative with only a fluorine atom at the 2 position.
4,6-Diiodoaniline: Lacks the fluorine atom but has iodine atoms at the 4 and 6 positions.
2-Chloro-4,6-diiodoaniline: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Fluoro-4,6-diiodoaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4,6-diiodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIEYFUKOZCHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700647 |
Source
|
Record name | 2-Fluoro-4,6-diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301739-25-2 |
Source
|
Record name | 2-Fluoro-4,6-diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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